molecular formula C18H18FN5OS B3447414 N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B3447414
M. Wt: 371.4 g/mol
InChI Key: HHBNUVYJZMUEAM-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a pyridinyl group, a 1,2,4-triazolyl group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors. The pyridinyl and 1,2,4-triazolyl groups could potentially be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluorophenyl and pyridinyl groups are aromatic, while the 1,2,4-triazolyl group is a type of azole, a class of five-membered nitrogen-containing heterocycles .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the fluorine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the fluorine atom and the amide group could affect its polarity and hence its solubility in different solvents .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-5-3-14(19)4-6-15/h3-10H,2,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBNUVYJZMUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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